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molecular formula C9H14N4O B8590662 2-(Morpholinomethyl)pyrimidin-4-amine

2-(Morpholinomethyl)pyrimidin-4-amine

Cat. No. B8590662
M. Wt: 194.23 g/mol
InChI Key: UWAWFUNCUBKXSF-UHFFFAOYSA-N
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Patent
US07507733B2

Procedure details

Following a procedure from J. Chem. Soc. Perkin. Trans. I, 1996, 2925, 2-chloromethyl-pyrimidin-4-ylamine (0.35 g, Eur. Pat. Appl. EP 61318 A2, 1982; Eur. Pat. Appl. 60094 A2, 1982) was dissolved in ethanol (10 mL) and triethylamine (0.51 mL) and morpholine (0.21 mL) were added. The mixture was heated to reflux for 48 hours and was then allowed to cool and evaporated in vacuo. The residue was dissolved in ethyl acetate and washed with 3N NaOH saturated with NaCl. The aqueous layer was subsequently re-extracted 5 times with ethyl acetate and the combined organic layers were dried over Na2SO4, filtered and evaporated. Flash chromatography (ethyl acetate/methanol 8:2) furnished the desired product 2-morpholin-4-ylmethyl-pyrimidin-4-ylamine as a light brown solid (0.23 g). 1H NMR (δ, DMSO-d6): 7.99 (d, 1H), 6.79 (br s, 2H), 6.28 (d, 1H), 3.56-3.53 (m, 4H, 3.36 (s, 2H), 2.46-2.43 (m, 4H). MS (ESI): 194.9 (MH+).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][N:4]=1.C(N(CC)CC)C.[NH:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>C(O)C>[N:17]1([CH2:2][C:3]2[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][N:4]=2)[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
ClCC1=NC=CC(=N1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.21 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with 3N NaOH saturated with NaCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was subsequently re-extracted 5 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CC1=NC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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